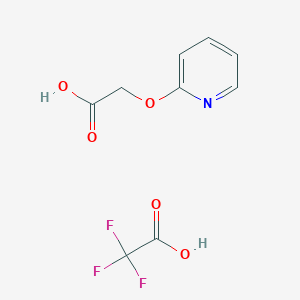

2-(2-Pyridyloxy)acetic acid;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2-Pyridyloxy)acetic acid;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2231675-04-8 . It has a molecular weight of 267.16 . The IUPAC name for this compound is 2,2,2-trifluoroacetic acid–2- (pyridin-2-yloxy)acetic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7NO3.C2HF3O2/c9-7(10)5-11-6-3-1-2-4-8-6;3-2(4,5)1(6)7/h1-4H,5H2,(H,9,10);(H,6,7) .Applications De Recherche Scientifique

Synthesis and Catalysis

Synthesis of Dipyrrolylmethane and Bis(pyrrolyl) Titanium Complexes : The catalyzed reaction of acetone and 2-arylpyrroles by trifluoroacetic acid results in the formation of 2,9-diaryl-5,5-dimethyldipyrrolylmethanes, which react with Ti(NMe2)4 to form titanium complexes. These complexes exhibit lower barriers to pyrrolyl conformational exchange, highlighting the role of TFA in facilitating novel organometallic synthesis (Swartz & Odom, 2006).

Ketone Synthesis from Carboxylic Acids : A method involving 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) in trifluoroacetic acid has been developed for intermolecular dehydration from benzoic acid and aromatic hydrocarbons to yield benzophenones, showcasing TFA's role in facilitating acylation procedures (Keumi et al., 1988).

Enantioselective Intramolecular Aldol Reaction : The trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine serves as an effective organocatalyst for asymmetric intramolecular aldol reactions, providing a novel application in the synthesis of complex bicyclic structures with high enantioselectivity (Hayashi et al., 2007).

Development of Novel Compounds

Synthesis of Trifluoromethylated Pyrroles and Porphyrins : The preparation of 4-alkyl-3-trifluoromethyl-2-pyrrolecarboxylic acid esters through the reaction of trifluoromethylated β-nitro acetates with ethyl isocyanoacetate demonstrates TFA's utility in the synthesis of functionalized pyrroles, which can be further converted into porphyrins (Ono et al., 1989).

N-Protection of Amines : The use of pyridinium 2,2,2-trifluoroacetate ionic liquid as an efficient and reusable catalyst for the N-tert-butoxycarbonylation of amines showcases a green, efficient method for amine protection, highlighting the versatility of TFA in organic synthesis (Karimian & Tajik, 2014).

Propriétés

IUPAC Name |

2-pyridin-2-yloxyacetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.C2HF3O2/c9-7(10)5-11-6-3-1-2-4-8-6;3-2(4,5)1(6)7/h1-4H,5H2,(H,9,10);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCBFJHFDHWWBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide](/img/structure/B2820408.png)

![3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2820414.png)

![5-Oxaspiro[3.4]octan-7-amine hydrochloride](/img/structure/B2820418.png)